molecular formula C13H11NO3S B1602393 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde CAS No. 834884-84-3

6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde

Cat. No. B1602393
CAS RN: 834884-84-3
M. Wt: 261.3 g/mol
InChI Key: QXKMSDYWZMIYDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde, also known as 6-MSPPC, is a type of aldehyde that has been widely studied for its potential applications in various scientific fields. It has been shown to be effective in a variety of research applications, from its use in synthetic organic chemistry to its potential applications in the development of new drugs.

Scientific Research Applications

Structural Characterization and Complex Formation

The interaction of 2-pyridinecarboxaldehyde derivatives with other compounds can lead to the formation of metal complexes. Sousa et al. (2001) detailed the structural characterization of metal complexes involving derivatives similar to 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde. These complexes were found to exhibit potential for various applications due to their unique structural properties (Sousa et al., 2001).

Antineoplastic Activity

Research on the antineoplastic activity of arylsulfonylhydrazones derived from pyridinecarboxaldehyde showed that structural modifications to the phenyl ring of the benzenesulfonyl moiety did not significantly affect tumor inhibitory activity. This indicates the potential of these derivatives in cancer treatment research (Shyam, Cosby, & Sartorelli, 1985).

Synthesis and Applications in Polymer Science

Wang et al. (2006) explored the synthesis and characterization of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines, showcasing the role of pyridine derivatives in developing materials with desirable thermal and mechanical properties (Wang et al., 2006).

Catalysis and Organic Synthesis

In the realm of organic synthesis, derivatives of this compound have been employed as catalysts or intermediates in reactions aimed at creating compounds with high stereochemical control and yield. Singh et al. (2013) demonstrated the use of a related sulfoxide for stereoselective Michael addition reactions, highlighting the versatility of these compounds in synthesizing complex organic molecules with precise control over their stereochemistry (Singh et al., 2013).

Surface Activity and Antimicrobial Properties

The synthesis and characterization of 1,2,4-triazole derivatives, incorporating elements similar to the target compound, have shown antimicrobial activity and potential as surface-active agents. This underscores the compound's utility in developing biologically active materials with additional functional properties (El-Sayed, 2006).

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For example, the compound’s stability could be affected by the pH of the environment, as changes in pH can influence the protonation state of the compound. The presence of other molecules could also affect the compound’s efficacy, as these molecules could compete with the compound for binding to its targets.

properties

IUPAC Name

6-(4-methylsulfonylphenyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c1-18(16,17)12-7-5-10(6-8-12)13-4-2-3-11(9-15)14-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKMSDYWZMIYDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584691
Record name 6-[4-(Methanesulfonyl)phenyl]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

834884-84-3
Record name 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=834884-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[4-(Methanesulfonyl)phenyl]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-(Methylsulfonyl)phenyl)-2-pyridinecarboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde
Reactant of Route 2
Reactant of Route 2
6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde
Reactant of Route 3
Reactant of Route 3
6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde
Reactant of Route 4
Reactant of Route 4
6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde
Reactant of Route 5
Reactant of Route 5
6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde
Reactant of Route 6
Reactant of Route 6
6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.